molecular formula C20H18N2O4 B11412533 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoacetamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoacetamide

Cat. No.: B11412533
M. Wt: 350.4 g/mol
InChI Key: WLBWTVMPMNJIPD-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzodioxin ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoacetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The benzodioxin and indole intermediates are then coupled through an amide bond formation using reagents such as carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1H-indol-3-YL)-2-oxoacetamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoethanamide

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(1,2-dimethyl-1H-indol-3-YL)-2-oxoacetamide is unique due to the specific combination of the benzodioxin and indole moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C20H18N2O4/c1-12-18(14-5-3-4-6-15(14)22(12)2)19(23)20(24)21-13-7-8-16-17(11-13)26-10-9-25-16/h3-8,11H,9-10H2,1-2H3,(H,21,24)

InChI Key

WLBWTVMPMNJIPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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